molecular formula C14H16N2O3 B13991099 1-(2-(Benzyloxy)ethyl)-4-methyl-1H-pyrazole-5-carboxylic acid

1-(2-(Benzyloxy)ethyl)-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13991099
M. Wt: 260.29 g/mol
InChI Key: IQTOSYIKAKCIBO-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group, a phenylmethoxyethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the phenylmethoxyethyl group: This step involves the reaction of the pyrazole intermediate with a phenylmethoxyethyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the phenylmethoxyethyl group, which may result in different biological activities and chemical properties.

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Contains a phenyl group instead of the phenylmethoxyethyl group, which may affect its solubility and reactivity.

Uniqueness

4-Methyl-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole-5-carboxylic acid is unique due to the presence of the phenylmethoxyethyl group, which can influence its chemical reactivity, biological activity, and potential applications. This structural feature may enhance its ability to interact with specific molecular targets and improve its solubility in organic solvents.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-methyl-2-(2-phenylmethoxyethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H16N2O3/c1-11-9-15-16(13(11)14(17)18)7-8-19-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,17,18)

InChI Key

IQTOSYIKAKCIBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCOCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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